

Navigating the Phenylpiperazine Landscape: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Benzaldehyde-2,3,4,5,6-d5

Cat. No.: B125877

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Initial Note on CAS Number 14132-51-5: The provided CAS number corresponds to Benzaldehyde-d5, a deuterated solvent. Given the context of the request for a technical guide for researchers in drug development, it is highly probable that this was an inadvertent error. The core requirements of the prompt, including discussions on signaling pathways and experimental protocols, strongly suggest an interest in a pharmacologically active molecule. Therefore, this guide will focus on the versatile and biologically significant class of compounds known as phenylpiperazines, with a particular focus on derivatives of 1-(2-fluorophenyl)piperazine, a key structural motif in many centrally active agents.

Introduction to Phenylpiperazines

The N-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, renowned for its "druglikeness" and its ability to interact with a wide array of biological targets, particularly within the central nervous system (CNS).[1] This versatile heterocyclic moiety is a cornerstone in the development of therapeutics for a range of neurological and psychiatric disorders.[2][3] The strategic substitution on both the phenyl ring and the second nitrogen of the piperazine ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, leading to agents with diverse activities, including antipsychotic, antidepressant, and anxiolytic effects.[4]

This guide provides a comprehensive overview of the properties, synthesis, biological activity, and handling of phenylpiperazine derivatives, with 1-(2-fluorophenyl)piperazine serving as a

central example.

Physicochemical Properties of 1-(2-Fluorophenyl)piperazine

1-(2-Fluorophenyl)piperazine is a common intermediate in the synthesis of more complex, neurologically active compounds.^[5] Its physicochemical properties are foundational to its use in further chemical synthesis.

Property	Value	Reference
CAS Number	1011-15-0	[1]
Molecular Formula	C ₁₀ H ₁₃ FN ₂	[1]
Molecular Weight	180.22 g/mol	[1]
Appearance	Colorless to pale yellow liquid or solid	[1][6]
Boiling Point	150 °C at 3 mmHg	[1][6]
Density	1.141 g/mL at 25 °C	[1][6]
Refractive Index (n _{20/D})	1.556	[1][6]
Flash Point	113 °C (235.4 °F) - closed cup	[1]

Synthesis and Handling

The synthesis of N-arylpiperazines can be achieved through several established methods, including the Buchwald-Hartwig amination, the Ullmann condensation, and nucleophilic aromatic substitution on electron-deficient arenes.^[7] A common approach involves the reaction of a suitably substituted aniline with bis(2-chloroethyl)amine or the alkylation of a pre-formed piperazine ring.

General Experimental Protocol for N-Arylation

The following protocol describes a general method for the synthesis of N-arylpiperazines, which can be adapted for specific derivatives.

Reaction: Synthesis of 1-Arylpiperazine via Nucleophilic Aromatic Substitution

Materials:

- Activated aryl halide (e.g., 1-fluoro-2-nitrobenzene)
- Piperazine
- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of the activated aryl halide (1.0 eq) in DMF, add piperazine (2.0 eq) and potassium carbonate (2.0 eq).
- Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel to yield the desired 1-arylpiperazine.

Handling and Storage

1-(2-Fluorophenyl)piperazine and its derivatives should be handled with care in a well-ventilated area or a chemical fume hood.[\[8\]](#)[\[9\]](#) Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[\[10\]](#) Store the compound in a tightly closed container in a cool, dry place.[\[11\]](#)

Biological Activity and Mechanism of Action

Phenylpiperazine derivatives exhibit a wide range of biological activities, primarily through their interaction with neurotransmitter receptors in the CNS. The nature and position of substituents on the phenyl and piperazine rings dictate the affinity and selectivity for various receptors, including serotonin (5-HT), dopamine (D₂), and adrenergic receptors.[\[12\]](#)[\[13\]](#)

Biological Activity of Selected 1-(2-Fluorophenyl)piperazine Derivatives

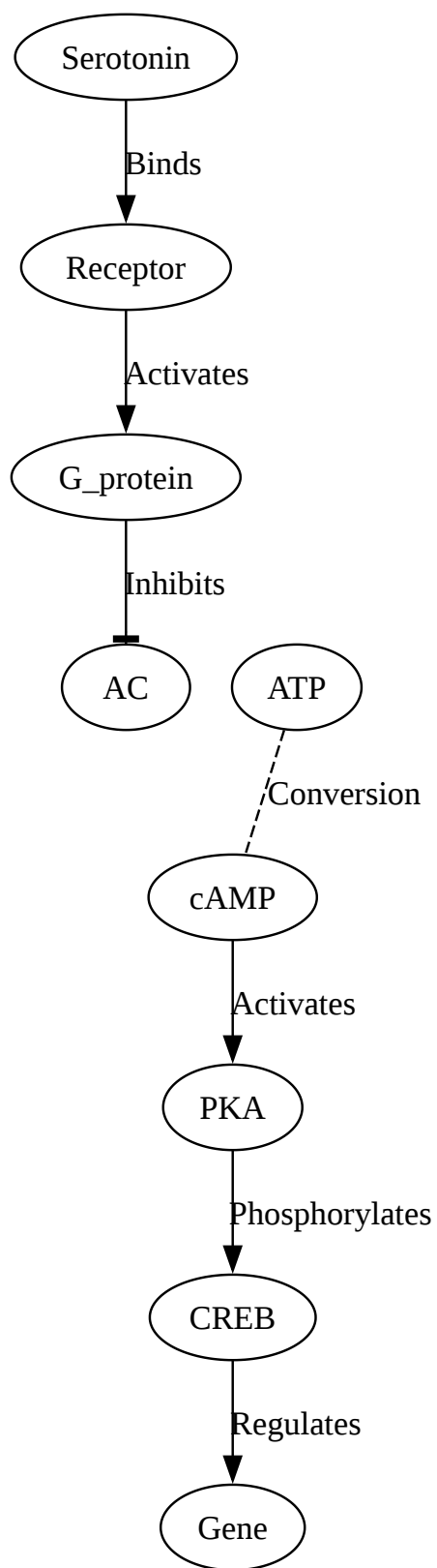
The following table summarizes the biological activity of several derivatives incorporating the 1-(2-fluorophenyl)piperazine moiety.

Compound	Target(s)	Activity	IC ₅₀ / K _i	Reference
Mafoprazine	D ₂ , α ₁ , α ₂ receptors	Antagonist/Agonist	K _i = 10.7 nM (D ₂), 12.7 nM (α ₁)	[12]
FPMINT Analogue (3c)	Equilibrative Nucleoside Transporters (ENT1/ENT2)	Inhibitor	-	[14]
Sulfamethoxazole-piperazine derivative (6b)	BCL2	Inhibitor	IC ₅₀ = 17.33 μM (MDA-MB-231 cells)	[15]
Pyridazinone derivative	MAO-B	Inhibitor	-	[10]

Mechanism of Action and Signaling Pathways

Many phenylpiperazine derivatives exert their effects by modulating serotonergic and dopaminergic signaling. For instance, compounds acting as 5-HT_{1a} receptor agonists or antagonists can influence downstream signaling cascades mediated by G-proteins.^[16]

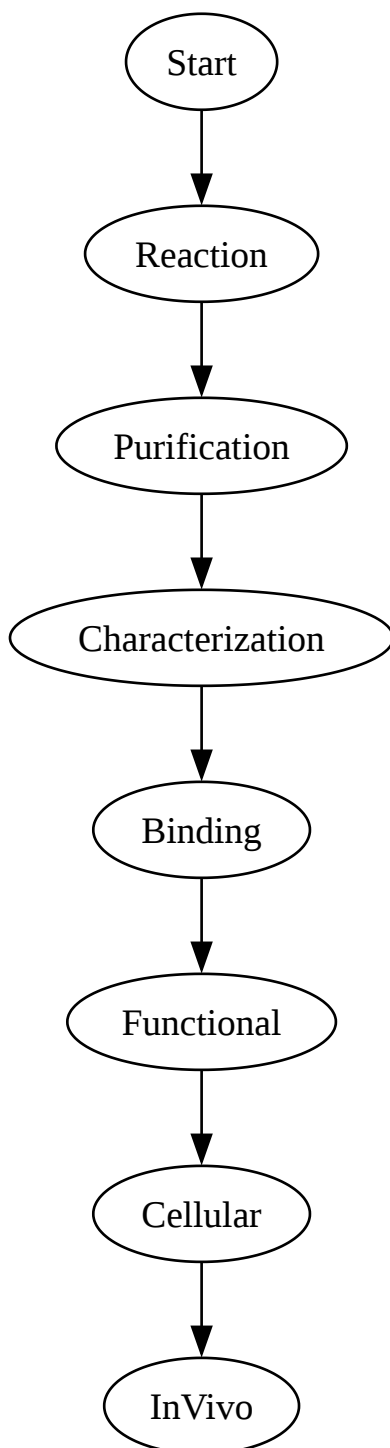
Activation of the 5-HT_{1a} receptor, a G_{ai/o}-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of protein kinase A (PKA) and influence the phosphorylation of various downstream targets, ultimately altering neuronal excitability and gene expression.



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Experimental Workflow Visualization

The development of novel phenylpiperazine derivatives follows a structured workflow from synthesis to biological evaluation.



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Safety Information for 1-(2-Fluorophenyl)piperazine

The following table summarizes the key safety information for the parent compound, 1-(2-fluorophenyl)piperazine. Derivatives should be handled with the assumption that they may have similar or increased toxicity.

Hazard Information	Details	Reference
GHS Pictogram	GHS07 (Exclamation Mark)	[8]
Signal Word	Warning	[1][8]
Hazard Statements	H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.	[1][8]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[1][8]

Conclusion

Phenylpiperazine derivatives represent a cornerstone in the development of CNS-active drugs. The ability to systematically modify the core structure allows for the generation of vast chemical libraries with diverse pharmacological profiles. A thorough understanding of their synthesis, physicochemical properties, biological activities, and handling is crucial for researchers and scientists in the field of drug discovery and development. While the initial CAS number provided was likely an error, the exploration of the phenylpiperazine scaffold offers a rich and relevant area of study for the target audience. Further investigation into specific derivatives will undoubtedly continue to yield novel therapeutic agents for a variety of unmet medical needs.

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